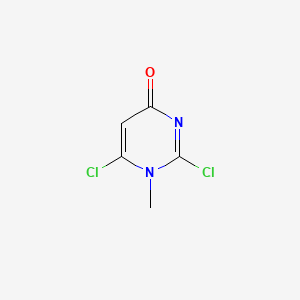
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at position 1, and a keto group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one typically involves the chlorination of 1-Methylpyrimidin-4(1H)-one. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: 2,6-Diamino-1-Methylpyrimidin-4(1H)-one.
Reduction: 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol.
Oxidation: 2,6-Dichloro-1-Carboxypyrimidin-4(1H)-one.
科学的研究の応用
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the keto group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-1-Methylpyrimidin-6(1H)-one
- 2,6-Dichloro-1-Ethylpyrimidin-4(1H)-one
- 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol
Uniqueness
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of chlorine atoms at positions 2 and 6 makes it distinct from other pyrimidine derivatives.
特性
分子式 |
C5H4Cl2N2O |
|---|---|
分子量 |
179.00 g/mol |
IUPAC名 |
2,6-dichloro-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(6)2-4(10)8-5(9)7/h2H,1H3 |
InChIキー |
IKSBBKGCOWLUIA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)N=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















